molecular formula C10H11NO2 B3031929 5-Ethoxyindolin-2-one CAS No. 87234-49-9

5-Ethoxyindolin-2-one

Cat. No. B3031929
CAS RN: 87234-49-9
M. Wt: 177.2 g/mol
InChI Key: DYTNNGQPYKZMNF-UHFFFAOYSA-N
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Description

5-Ethoxyindolin-2-one is a chemical compound that is related to the indole family, a group of compounds known for their presence in various natural products and pharmaceuticals. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer some of the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of compounds related to this compound involves various organic reactions. For instance, the synthesis of 5-ethoxymethyl-8-hydroxyquinoline, as described in one of the papers, involves spectroscopic methods for characterization, including 1H and 13C NMR, and IR spectroscopy . The synthesis details of this compound itself are not provided, but similar methods and characterization techniques are likely applicable.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-ethyl-5-iodoindolin-2-one, shows that molecules are arranged in columns and interact via intermolecular hydrogen bonds and halogen contacts . This suggests that this compound could also exhibit significant intermolecular interactions, which would influence its crystal packing and stability.

Chemical Reactions Analysis

The papers discuss the reactivity of compounds with structural similarities to this compound. For example, the reaction of ethyl(ethoxymethylene)cyanoacetate with 5-phenoxymethyl-2-amino-2-oxazoline leads to a cyclocondensation compound, indicating that the ethoxy group can participate in reactions leading to ring closure . This information can be extrapolated to predict the reactivity of this compound in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of related compounds. The crystal structure of 5-ethoxymethyl-8-hydroxyquinoline is orthorhombic, and its geometric parameters and charge distribution have been calculated using DFT and Hartree–Fock methods . These methods could also be applied to this compound to predict its properties. The presence of ethoxy and indolin-2-one moieties suggests that the compound would exhibit both hydrophobic and polar characteristics, affecting its solubility and interaction with biological molecules.

Scientific Research Applications

Neuropharmacological Research

5-Ethoxyindolin-2-one and related compounds have been extensively studied in neuropharmacology. Research by Pinto and Battaglia (1994) investigated the kinetics of serotonin (5-HT) receptors in rat cortex after receptor inactivation by compounds including N-ethoxycarbonyl-1,2-ethoxydihydroquinoline, a related chemical structure. This study provides insights into the regeneration of serotonin receptors, which is crucial for understanding various neurological and psychiatric conditions (Pinto & Battaglia, 1994).

Meller, Goldstein, and Bohmaker (1990) explored the receptor reserve for serotonin-mediated inhibition of serotonin synthesis, using a related irreversible receptor antagonist, EEDQ. Their findings contribute to our understanding of the mechanism of action of nonbenzodiazepine anxiolytics, vital in psychiatric medicine (Meller, Goldstein, & Bohmaker, 1990).

Cancer Research

In cancer research, compounds structurally similar to this compound have shown potential. Gastpar et al. (1998) found that methoxy-substituted 3-formyl-2-phenylindoles, which share a similar molecular structure, inhibit tubulin polymerization, a key process in cancer cell division. This points towards potential applications in designing new anticancer drugs (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Sensor Development

Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, and Savage (2001) characterized a compound, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, for detecting metal ions. This work suggests potential applications of similar compounds in developing sensors for environmental or biological monitoring (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).

Drug Development and Analysis

In the field of drug development and analysis, Burykin, Andreev, and Varnavskaya (2014) conducted electrophoretic and gas-chromatographic analysis of Afobazol pharmaceutical preparation, which includes an active component structurally related to this compound. This research is crucial for quality control and formulation of pharmaceuticals (Burykin, Andreev, & Varnavskaya, 2014).

properties

IUPAC Name

5-ethoxy-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-13-8-3-4-9-7(5-8)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTNNGQPYKZMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463298
Record name 5-ethoxyindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87234-49-9
Record name 5-Ethoxy-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87234-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-ethoxyindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Indol-2-one, 5-ethoxy-1,3-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

23.6 g of ethyl methylthioacetate in 60 ml of DCM are added to a solution, cooled to about -70° C., of 12.5 g of chlorine in 400 ml of DCM. After stirring for 5 minutes at the same temperature, a solution of 4-ethoxyaniline (48.3 g) in 120 ml of DCM is added. The mixture is stirred for one hour at about -70° C., 39.3 ml of triethylamine are added and the resulting mixture is allowed to warm up to room temperature. 200 ml of water are added and the organic phase is decanted, dried over magnesium sulfate and evaporated under reduced pressure. The residue is taken up with 500 ml of isopropanol and 20 ml of concentrated hydrochloric acid. The mixture is stirred for about 16 hours at room temperature and filtered and the precipitate is separated off. The filtrate is concentrated under reduced pressure to give the expected product.
Quantity
23.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
48.3 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
39.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.